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Compound of Interest

Compound Name: Pigment Red 21

Cat. No.: B1360073 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of C.I.

Pigment Red 21 (CAS 6410-26-0), a monoazo pigment. The document outlines detailed

experimental protocols for various analytical techniques and presents expected data in a

structured format to facilitate understanding and further research.
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Property Value Source

Chemical Name

4-[(2-Chlorophenyl)azo]-3-

hydroxy-N-phenyl-2-

naphthalenecarboxamide

[1]

C.I. Name Pigment Red 21 [1]

C.I. Number 12300 [2]

CAS Number 6410-26-0 [1]

Molecular Formula C₂₃H₁₆ClN₃O₂ [1]

Molecular Weight 401.85 g/mol [1]

Chemical Structure A monoazo pigment [3]

Appearance Bright red powder

Melting Point 241 °C [3]

Spectroscopic Data (Illustrative)
Due to the limited availability of publicly accessible, experimentally verified spectroscopic data

for Pigment Red 21, the following tables present illustrative data based on the known chemical

structure and typical values for similar azo pigments.

UV-Visible (UV-Vis) Spectroscopy
Solvent λmax (nm)

Ethanol ~480-520

Dimethylformamide (DMF) ~490-530

Note: The absorption maximum (λmax) can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.scbt.com/p/pigment-red-21-6410-26-0
https://www.scbt.com/p/pigment-red-21-6410-26-0
https://dev.spectrabase.com/spectrum/3ljfVUahOLW
https://www.scbt.com/p/pigment-red-21-6410-26-0
https://www.scbt.com/p/pigment-red-21-6410-26-0
https://www.scbt.com/p/pigment-red-21-6410-26-0
https://www.guidechem.com/encyclopedia/pigment-red-21-dic14436.html
https://www.guidechem.com/encyclopedia/pigment-red-21-dic14436.html
https://www.benchchem.com/product/b1360073?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Assignment

3400-3500
O-H stretching (intramolecular hydrogen

bonding)

3200-3300 N-H stretching (amide)

3000-3100 Aromatic C-H stretching

1660-1680 C=O stretching (amide I)

1590-1610 N=N stretching (azo group)

1500-1550
Aromatic C=C stretching, N-H bending (amide

II)

1200-1300 C-N stretching

750-800 C-Cl stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):

Chemical Shift (ppm) Multiplicity Assignment

10.0-11.0 Singlet Amide N-H

15.0-16.0 Singlet
Hydroxyl O-H (intramolecularly

H-bonded)

7.0-8.5 Multiplets Aromatic protons

¹³C NMR (Carbon-13 NMR):

Chemical Shift (ppm) Assignment

160-170 Amide C=O

110-160 Aromatic and azo-bonded carbons
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Mass Spectrometry (MS)
m/z Assignment

~401/403
[M]⁺/ [M+2]⁺ (Molecular ion peak with isotopic

pattern for Chlorine)

Experimental Protocols
UV-Visible Spectroscopy
Objective: To determine the maximum absorption wavelength (λmax) of Pigment Red 21.

Materials:

Pigment Red 21 sample

Spectroscopic grade solvent (e.g., Ethanol, DMF)

Volumetric flasks and pipettes

Quartz cuvettes

Double beam UV-Vis spectrophotometer

Procedure:

Solution Preparation: Prepare a stock solution of Pigment Red 21 in the chosen solvent at a

concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution

with a concentration in the range of 5-10 µg/mL (approximately 1.25 x 10⁻⁵ to 2.5 x 10⁻⁵ M).

Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30

minutes.

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place

the cuvette in the reference beam of the spectrophotometer and record a baseline spectrum

over the desired wavelength range (e.g., 300-700 nm).
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Sample Measurement: Rinse the sample cuvette with the dilute Pigment Red 21 solution

and then fill it. Place the cuvette in the sample beam of the spectrophotometer.

Data Acquisition: Scan the sample over the same wavelength range as the baseline. The

resulting spectrum will show the absorbance of Pigment Red 21 as a function of

wavelength.

Data Analysis: Identify the wavelength at which the maximum absorbance occurs. This is the

λmax.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in Pigment Red 21.

Materials:

Pigment Red 21 sample (dry)

Potassium bromide (KBr), spectroscopic grade, dried

Agate mortar and pestle

Pellet press die set

Hydraulic press

FTIR spectrometer

Procedure:

Sample Preparation (KBr Pellet Method):

Place approximately 1-2 mg of the dry Pigment Red 21 sample into a clean agate mortar.

Add approximately 100-200 mg of dry KBr powder to the mortar.

Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is

obtained. The fine powder is crucial for a transparent pellet.
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Transfer the powder into the collar of a pellet press die.

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several

minutes to form a thin, transparent pellet.

Instrument Setup: Turn on the FTIR spectrometer and allow the source and detector to

stabilize.

Background Spectrum: Place the KBr pellet holder (empty or with a blank KBr pellet) in the

sample compartment and record a background spectrum. This will account for atmospheric

water and carbon dioxide, as well as any impurities in the KBr.

Sample Spectrum: Place the KBr pellet containing the Pigment Red 21 sample in the holder

and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

Data Analysis: The resulting spectrum will show the transmittance or absorbance of infrared

radiation as a function of wavenumber (cm⁻¹). Identify the characteristic absorption bands

and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of Pigment Red 21.

Materials:

Pigment Red 21 sample

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

NMR tubes

High-field NMR spectrometer

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of Pigment Red 21 in about 0.5-0.7

mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully
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dissolved.

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument will be

tuned and shimmed to optimize the magnetic field homogeneity.

Data Acquisition:

¹H NMR: Acquire the proton NMR spectrum. Standard parameters include a 90° pulse

angle and a sufficient relaxation delay.

¹³C NMR: Acquire the carbon-13 NMR spectrum. This typically requires a larger number of

scans than ¹H NMR due to the low natural abundance of ¹³C. Proton decoupling is usually

employed to simplify the spectrum to singlets for each unique carbon.

Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier

transformed to produce the NMR spectrum. The chemical shifts (δ) of the peaks are

referenced to an internal standard (e.g., TMS). The integration of ¹H NMR signals can

provide information on the relative number of protons, and the splitting patterns (multiplicity)

give information about neighboring protons. The chemical shifts in the ¹³C NMR spectrum

indicate the different types of carbon atoms present.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Pigment Red 21.

Materials:

Pigment Red 21 sample

Suitable solvent (e.g., methanol, acetonitrile)

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI,

or Matrix-Assisted Laser Desorption/Ionization - MALDI)

Procedure:

Sample Preparation: Prepare a dilute solution of Pigment Red 21 in a suitable solvent. The

concentration will depend on the ionization technique and instrument sensitivity.
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Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure

accurate mass measurements.

Sample Introduction: Introduce the sample into the mass spectrometer. For ESI, this is

typically done by direct infusion or via liquid chromatography. For MALDI, the sample is co-

crystallized with a matrix on a target plate.

Data Acquisition: Acquire the mass spectrum. The instrument will detect the mass-to-charge

ratio (m/z) of the ions produced.

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺), which corresponds to the

molecular weight of the compound. The presence of chlorine will result in a characteristic

isotopic pattern ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio). Analyze the fragmentation

pattern to gain further structural information.
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Click to download full resolution via product page

Caption: Experimental workflow for the spectroscopic analysis of Pigment Red 21.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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